molecular formula C18H18N2OS2 B13752229 4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- CAS No. 23350-56-3

4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo-

Cat. No.: B13752229
CAS No.: 23350-56-3
M. Wt: 342.5 g/mol
InChI Key: VXTRKKVTLJDOET-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- is a heterocyclic compound that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- typically involves the condensation of 3-ethyl-2-thioxo-4-thiazolidinone with 1-ethyl-2-quinolinecarbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical reagents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- involves its interaction with various molecular targets and pathways. The thiazolidinone core can interact with enzymes and proteins, inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound’s antioxidant properties can neutralize reactive oxygen species (ROS), reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    4-Thiazolidinone, 3-ethyl-2-thioxo-: Lacks the quinoline moiety, making it less effective in DNA intercalation.

    3-Quinolinecarbaldehyde derivatives: Lack the thiazolidinone core, reducing their ability to inhibit enzymes and proteins.

    Other thiazolidinone derivatives: May have different substituents, affecting their pharmacological properties and applications.

Uniqueness

4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- is unique due to the combination of the thiazolidinone core and the quinoline moiety. This dual functionality enhances its biological activity and broadens its range of applications in various fields.

Properties

CAS No.

23350-56-3

Molecular Formula

C18H18N2OS2

Molecular Weight

342.5 g/mol

IUPAC Name

3-ethyl-5-[2-(1-ethylquinolin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H18N2OS2/c1-3-19-14(10-9-13-7-5-6-8-15(13)19)11-12-16-17(21)20(4-2)18(22)23-16/h5-12H,3-4H2,1-2H3

InChI Key

VXTRKKVTLJDOET-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=C2C(=O)N(C(=S)S2)CC)C=CC3=CC=CC=C31

Origin of Product

United States

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